3-(Cyclopentyloxy)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopentyloxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-6-3-7-10-8-4-1-2-5-8/h8H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQQFSANSSOLKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588577 | |
| Record name | 3-(Cyclopentyloxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2839-90-9 | |
| Record name | 3-(Cyclopentyloxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-aminopropoxy)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic Characterization and Structural Elucidation of 3 Cyclopentyloxy Propan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integration values in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a detailed map of the atomic connectivity can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Multiplicity Analysis
The ¹H NMR spectrum of 3-(Cyclopentyloxy)propan-1-amine is expected to show distinct signals corresponding to each unique proton environment in the molecule. The electron-withdrawing effects of the oxygen and nitrogen atoms will cause adjacent protons to be deshielded, shifting their signals downfield.
The protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. This signal can be identified by its disappearance upon the addition of D₂O to the sample, due to the exchange of protons for deuterium. drugbank.com The protons on the carbon adjacent to the nitrogen (C1) are expected to appear as a triplet, shifted downfield due to the inductive effect of the nitrogen atom. docbrown.info Similarly, the protons on the carbon adjacent to the ether oxygen (C3) will also be deshielded and appear as a triplet. The central methylene (B1212753) protons (C2) of the propyl chain would likely present as a multiplet, being coupled to the protons on both C1 and C3.
The proton on the cyclopentyl ring attached to the oxygen (C1') will be the most downfield of the ring protons, appearing as a multiplet. The remaining methylene protons of the cyclopentyl ring (C2', C3', C4', C5') will appear as overlapping multiplets in the upfield, aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -NH ₂ | 1.0 - 2.5 | Broad Singlet | 2H |
| -O-CH₂-CH₂-CH ₂-NH₂ | 2.6 - 2.9 | Triplet | 2H |
| -O-CH₂-CH ₂-CH₂-NH₂ | 1.7 - 2.0 | Multiplet | 2H |
| -O-CH ₂-CH₂-CH₂-NH₂ | 3.4 - 3.6 | Triplet | 2H |
| C₅H₉-O-CH - | 3.6 - 3.9 | Multiplet | 1H |
| C₅H ₉-O-CH- | 1.4 - 1.8 | Multiplet | 8H |
Note: The data in this table are predicted values based on the analysis of similar functional groups and compounds. docbrown.infochemicalbook.comchemicalbook.com Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to molecular symmetry, the cyclopentyl ring will show three distinct signals, while the propyl chain will exhibit three separate signals.
The carbon atom bonded to the nitrogen (C1) and the carbon bonded to the ether oxygen (C3) are expected to be the most deshielded of the propyl chain carbons. docbrown.info The carbon of the cyclopentyl ring directly attached to the oxygen atom (C1') will also be significantly deshielded. The other carbons of the cyclopentyl ring (C2'/C5' and C3'/C4') will appear in the aliphatic region, as will the central carbon of the propyl chain (C2). chemicalbook.comdocbrown.info
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -O-CH₂-CH₂-C H₂-NH₂ (C1) | 38 - 42 |
| -O-CH₂-C H₂-CH₂-NH₂ (C2) | 29 - 33 |
| -O-C H₂-CH₂-CH₂-NH₂ (C3) | 68 - 72 |
| C ₅H₉-O-CH- (C1') | 78 - 82 |
| C ₅H₉-O-CH- (C2'/C5') | 32 - 36 |
| C ₅H₉-O-CH- (C3'/C4') | 23 - 27 |
Note: The data in this table are predicted values based on the analysis of similar functional groups and compounds. chemicalbook.comdocbrown.infodocbrown.info Actual experimental values may vary.
Advanced Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.
A COSY spectrum would reveal correlations between coupled protons. For instance, the protons on C1 would show a correlation to the protons on C2, which in turn would show a correlation to the protons on C3. This would confirm the integrity of the n-propyl chain. Within the cyclopentyl ring, correlations between adjacent methylene groups would also be observed.
An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of each carbon signal based on the previously assigned proton signals. For example, the triplet at ~2.7 ppm would correlate to the carbon signal at ~40 ppm, confirming this as the C1 position.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine, the ether linkage, and the aliphatic C-H bonds.
The primary amine group (-NH₂) will exhibit a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. docbrown.info An N-H bending vibration is also expected to appear around 1580-1650 cm⁻¹. docbrown.infodocbrown.info The C-N stretching vibration of an aliphatic amine typically appears in the 1020-1250 cm⁻¹ region. docbrown.info
The ether functional group is characterized by a strong C-O stretching band, which for an aliphatic ether, is typically found in the range of 1070-1150 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclopentyl and propyl groups will be observed as strong, sharp peaks in the 2850-2960 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | Medium (two peaks) |
| C-H Stretch (aliphatic) | Alkane (propyl & cyclopentyl) | 2850 - 2960 | Strong |
| N-H Bend (scissoring) | Primary Amine | 1580 - 1650 | Medium |
| C-O Stretch | Ether | 1070 - 1150 | Strong |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium-Weak |
Note: The data in this table are predicted values based on the analysis of similar functional groups and compounds. docbrown.infodocbrown.info Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. For this compound (C₈H₁₇NO), the molecular weight is 143.23 g/mol .
In accordance with the nitrogen rule, the molecular ion peak (M⁺) is expected at an odd m/z value, in this case, 143. jove.com The fragmentation of aliphatic amines is dominated by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. jove.comlibretexts.org This cleavage results in the formation of a resonance-stabilized iminium cation. For this compound, α-cleavage would lead to the loss of a C₇H₁₅O radical and the formation of a fragment with m/z = 30 ([CH₂=NH₂]⁺), which is often the base peak in primary amines. libretexts.org
Fragmentation can also be initiated by the ether oxygen. α-cleavage at the ether linkage can occur in two ways: cleavage of the C-O bond to lose a C₅H₉O radical or a C₃H₇N radical, or cleavage of the C-C bond adjacent to the oxygen. blogspot.comlibretexts.org Another common fragmentation pathway for ethers is the loss of an alkene from the alkyl chain.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 143 | [C₈H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 142 | [M-H]⁺ | Loss of a hydrogen radical |
| 85 | [C₅H₉O]⁺ | Cleavage of the O-C₃H₆NH₂ bond |
| 58 | [C₃H₈N]⁺ | Cleavage of the C₅H₉-O bond |
| 30 | [CH₄N]⁺ | α-cleavage at the amine |
Note: The data in this table are predicted values based on established fragmentation patterns of amines and ethers. jove.comjove.comlibretexts.org Relative abundances are not predicted.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The technique is most sensitive for compounds containing chromophores, which are typically systems of conjugated double bonds or aromatic rings.
This compound is a fully saturated aliphatic compound. The only non-bonding electrons are on the nitrogen and oxygen atoms. The possible electronic transitions, such as n → σ*, occur at very high energies, which correspond to wavelengths below the typical range of a standard UV-Vis spectrophotometer (200-800 nm). Therefore, this compound is not expected to exhibit any significant absorbance in the UV-Vis spectrum.
Applications of 3 Cyclopentyloxy Propan 1 Amine in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Molecule Construction
The strategic importance of 3-(cyclopentyloxy)propan-1-amine in organic synthesis lies in its capacity to serve as a crucial intermediate in the assembly of more complex molecular architectures. The presence of a reactive primary amine allows for its incorporation into larger structures through various carbon-nitrogen bond-forming reactions. This attribute is particularly valuable in the synthesis of pharmaceutical intermediates and other biologically active compounds.
| Application Area | Significance of this compound | Illustrative Reaction Type |
| Pharmaceutical Synthesis | Introduction of the cyclopentyloxypropanamine motif into drug candidates. | Nucleophilic addition, Amide coupling |
| Agrochemical Development | Building block for novel pesticides and herbicides. | Heterocyclic ring formation |
| Materials Science | Precursor for functionalized polymers and materials. | Polymerization reactions |
Derivatization Strategies for the Synthesis of Novel Chemical Entities
The primary amine functionality of this compound is a gateway for a multitude of derivatization reactions, enabling the synthesis of a vast array of novel chemical entities with diverse properties.
The reaction of this compound with carboxylic acids or their activated derivatives is a straightforward and highly efficient method to generate a wide range of amide compounds. Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug discovery. nih.gov A variety of coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole), can be employed to facilitate this transformation, even with sterically hindered or electronically demanding coupling partners. nih.govbohrium.com The resulting amides can exhibit a broad spectrum of biological activities and serve as valuable intermediates for further functionalization.
Table of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Activator/Additive | Typical Solvent | Key Features |
|---|---|---|---|
| HATU | DIPEA | DMF, CH2Cl2 | High efficiency, suitable for hindered substrates. bohrium.com |
| EDC | HOBt, DMAP | CH2Cl2, MeCN | Commonly used, good for a wide range of substrates. nih.gov |
The primary amine of this compound can participate in various cyclization and multicomponent reactions to construct a diverse range of heterocyclic systems. whiterose.ac.ukmdpi.comnih.gov Heterocycles are ubiquitous in pharmaceuticals and agrochemicals, and the ability to incorporate the cyclopentyloxypropyl moiety into these scaffolds is of significant interest. For example, it can be used in Povarov or Strecker reactions to synthesize substituted quinolines or α-aminonitriles, respectively, which are precursors to more complex heterocyclic structures. mdpi.com Three-component reactions, in particular, offer an efficient pathway to generate molecular complexity from simple starting materials in a single step. nih.govbeilstein-journals.org
The strategic combination of derivatization reactions allows for the synthesis of polyfunctionalized compounds starting from this compound. For instance, the amine can first be acylated to form an amide, and then other functionalities present on the acylating agent or the cyclopentyl ring can be further manipulated. This approach enables the generation of molecules with multiple points of diversity, which is highly valuable in structure-activity relationship (SAR) studies. The synthesis of m-hetarylanilines through a three-component reaction involving an amine demonstrates the potential for creating highly substituted and functionalized molecules. beilstein-journals.org
Utilization in Combinatorial Chemistry and Compound Library Generation
The amenability of this compound to a wide range of chemical transformations makes it an ideal building block for combinatorial chemistry and the generation of compound libraries. enamine.net Diversity-oriented synthesis (DOS) strategies aim to create collections of structurally diverse small molecules to explore chemical space and identify new bioactive compounds. nih.gov By systematically reacting this compound with a variety of carboxylic acids, sulfonyl chlorides, isocyanates, and other electrophilic partners, large libraries of compounds can be rapidly synthesized. These libraries can then be screened for biological activity, accelerating the drug discovery process. The use of building blocks with derivatizable functional handles is a key strategy in generating diverse compound libraries for drug discovery. nih.gov
Stereoselective Synthesis and Chiral Induction Applications
While this compound itself is achiral, its derivatives can possess stereocenters. The development of stereoselective syntheses to control the configuration of these centers is crucial, as the biological activity of enantiomers can differ significantly. nih.gov
One approach is the chiral resolution of a racemic mixture of a derivatized form of this compound. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine, followed by separation of the diastereomers and subsequent removal of the resolving agent. libretexts.orgrsc.org
Alternatively, asymmetric synthesis can be employed to directly produce a single enantiomer of a chiral derivative. youtube.com For example, the asymmetric ring-opening of a cyclopropyl (B3062369) ketone with a primary amine, catalyzed by a chiral metal complex, can lead to the formation of chiral dihydropyrroles with high enantioselectivity. nih.gov Although not directly demonstrated with this compound, the principles of such reactions are applicable. The reduction of β-hydroxy-N-sulfinyl imines can provide syn- and anti-1,3-amino alcohols with high diastereoselectivity, showcasing another potential route to chiral derivatives. elsevierpure.com
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Hydroxybenzotriazole (HOBt) |
| S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium tetrafluoroborate (B81430) (TOTT) |
| S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium hexafluorophosphate (HOTT) |
| N,N'-Diisopropylethylamine (DIPEA) |
| 4-(Dimethylamino)pyridine (DMAP) |
| Acetonitrile (MeCN) |
| Dichloromethane (CH2Cl2) |
| Dimethylformamide (DMF) |
| Tartaric acid |
Contributions to Retrosynthetic Analysis and Target-Oriented Synthesis
The strategic application of building blocks is a cornerstone of modern organic synthesis. The compound this compound, with its distinct combination of a flexible aminopropyl chain and a moderately bulky cyclopentyloxy group, presents a valuable synthon for the construction of more complex molecular architectures. Its utility in retrosynthetic analysis and target-oriented synthesis can be understood by examining the key disconnections that its structure allows.
In the realm of retrosynthetic analysis, the process of deconstructing a target molecule into simpler, commercially available, or easily accessible precursors is paramount. The structure of this compound offers two primary points for logical disconnection: the carbon-nitrogen (C-N) bond of the primary amine and the carbon-oxygen (C-O) bond of the ether linkage.
The primary amine functionality is a versatile handle for a variety of synthetic transformations. A retrosynthetic disconnection of a C-N bond in a target molecule that incorporates the 3-(cyclopentyloxy)propyl moiety would lead back to this compound itself. The forward reaction, or the synthetic equivalent of this disconnection, could be achieved through several reliable methods. For instance, the amine can participate in nucleophilic substitution reactions with alkyl halides or undergo reductive amination with aldehydes or ketones. Furthermore, it can be acylated to form amides, which are key structural motifs in many biologically active compounds.
The ether linkage provides a second strategic point for disconnection. A C-O disconnection within the cyclopentyloxypropyl fragment would break the molecule down into a propanolamine (B44665) derivative and cyclopentanol (B49286) or a related cyclopentyl electrophile. This approach is particularly useful if the target molecule features modifications on the cyclopentyl ring that are more readily introduced on a simpler cyclopentyl precursor.
While specific, detailed research findings on the extensive use of this compound in the total synthesis of complex natural products or pharmaceuticals are not widely documented in publicly available literature, its potential as a building block is evident. Its structural components are present in various biologically active molecules. For example, the cyclopentyloxy group is a feature in some phosphodiesterase 4 (PDE4) inhibitors, and the aminopropane chain is a common linker in many pharmaceutical agents. Therefore, this compound represents a readily available starting material for the synthesis of analogues of such compounds in drug discovery programs.
The following table illustrates the key retrosynthetic disconnections for a hypothetical target molecule containing the 3-(cyclopentyloxy)propylamine substructure.
| Disconnection | Synthon | Synthetic Equivalent | Forward Reaction |
| C-N Bond (Amide) | 3-(Cyclopentyloxy)propylamine anion | This compound | Amidation with an acyl chloride or carboxylic acid |
| C-N Bond (Alkylamine) | 3-(Cyclopentyloxy)propylamine anion | This compound | Nucleophilic substitution on an alkyl halide |
| C-N Bond (Imine) | 3-(Cyclopentyloxy)propylamine | This compound | Reductive amination with an aldehyde or ketone |
| C-O Bond (Ether) | 3-Aminopropoxide anion and Cyclopentyl cation | 3-Aminopropanol and a Cyclopentyl halide/tosylate | Williamson ether synthesis |
Theoretical and Computational Investigations of 3 Cyclopentyloxy Propan 1 Amine
Conformational Analysis and Energy Landscapes
The flexibility of 3-(cyclopentyloxy)propan-1-amine is dictated by rotations around several single bonds and the puckering of the cyclopentane ring. The potential energy surface (PES) of this molecule is expected to be complex, featuring multiple local minima corresponding to different stable conformers.
Furthermore, the cyclopentyl ring is not planar and exists in various puckered conformations, primarily the "envelope" and "twist" forms, which rapidly interconvert at room temperature. The orientation of the propoxy group relative to the plane of the cyclopentyl ring (axial vs. equatorial-like positions) adds another layer of complexity to the conformational landscape.
Computational methods such as Density Functional Theory (DFT), often augmented with dispersion corrections (e.g., B3LYP-D3), are well-suited to explore these energy landscapes. By systematically rotating the key dihedral angles and optimizing the geometry at each step, a detailed PES can be mapped. This allows for the identification of the global minimum energy conformation and other low-energy conformers that would be significantly populated at ambient temperatures according to the Boltzmann distribution.
Table 1: Representative Conformational Data for n-Propylamine (Analog for the Propylamine Moiety) Data adapted from computational studies on n-propylamine, which serves as a model for the flexible chain in this compound.
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kJ mol⁻¹) | Computational Method |
| Gt | gauche | 0.00 | B3LYP-D3(BJ)/SNSD |
| Tt | trans | 0.25 | B3LYP-D3(BJ)/SNSD |
| Gg | gauche | 1.88 | B3LYP-D3(BJ)/SNSD |
| Tg | trans | 2.09 | B3LYP-D3(BJ)/SNSD |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are indispensable for understanding the electronic properties of this compound, which in turn dictate its reactivity. Methods rooted in DFT are commonly employed for calculating a range of electronic descriptors.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. It is expected to show a region of high negative potential (red) around the nitrogen atom of the amine group and the oxygen atom of the ether, corresponding to the lone pairs of electrons. These sites represent the centers for electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential (blue), indicating their susceptibility to reaction with nucleophiles or bases.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character. The energy of the HOMO is related to the molecule's ability to donate electrons. The LUMO is likely distributed over the σ* anti-bonding orbitals of the C-N and C-O bonds. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.
Reactivity Descriptors and pKa Prediction: Quantum chemistry can be used to calculate descriptors such as ionization potential, electron affinity, and hardness. A particularly important property for an amine is its basicity, quantified by the pKa of its conjugate acid. Theoretical pKa values can be determined with good accuracy by calculating the Gibbs free energy change (ΔG°aq) for the deprotonation reaction in a simulated aqueous environment, often using a polarizable continuum model (PCM). For this compound, the ether oxygen, being slightly electron-withdrawing through induction, is expected to make the amine slightly less basic than a simple alkylamine like n-propylamine (pKa of conjugate acid ≈ 10.7).
Computational Studies of Reaction Mechanisms Involving this compound
Computational chemistry allows for the detailed investigation of reaction mechanisms at the atomic level, including the characterization of transition states and the calculation of activation energies. For a primary amine like this compound, several fundamental reactions could be modeled.
Acylation: The reaction of the amine with an acid chloride to form an amide is a common transformation. A computational study would model the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acid chloride. This would proceed through a tetrahedral intermediate. DFT calculations could be used to locate the geometry of the transition state for the formation and collapse of this intermediate, thereby determining the reaction's activation energy and rate-determining step.
Reaction with Carbon Dioxide: Primary amines can react with CO2 to form carbamic acids, a reaction relevant to carbon capture technologies. Computational studies on the reaction of propylamine with CO2 have shown that the mechanism is not a simple four-membered transition state but often involves a second amine molecule or a water molecule acting as a proton shuttle in a six-membered transition state. A similar mechanism would be expected for this compound, and computational modeling could elucidate the precise pathway and energetic barriers, assessing its potential in similar applications.
Table 2: Calculated Thermodynamic Data for CO2 Capture by Propylamine (Analog) Data from computational studies on the carbamylation of propylamine, a model reaction for this compound.
| Thermodynamic Quantity | Value (kcal/mol) | Computational Level |
| ΔGBD (Gas Phase) | +1.2 | M06-2X/6-311+G(2df,p) |
| ΔWGBD (Aqueous Solution) | -1.7 | M06-2X/6-311+G(2df,p) with Wertz Model |
Molecular Modeling for Ligand Design and Binding Interactions
The structure of this compound, containing a hydrogen bond donor/acceptor (amine), a hydrogen bond acceptor (ether), and a hydrophobic moiety (cyclopentyl ring), makes it an interesting scaffold for ligand design in drug discovery. Molecular modeling techniques like docking and molecular dynamics (MD) can predict how this molecule might interact with biological targets such as receptors or enzymes.
Molecular Docking: Docking simulations could be used to predict the preferred binding pose of this compound within the active site of a target protein. The protonated form of the amine (ammonium) would be crucial for forming strong ionic interactions or hydrogen bonds with acidic residues like aspartate or glutamate in a binding pocket. The ether oxygen could act as a hydrogen bond acceptor, while the cyclopentyl group could engage in favorable van der Waals or hydrophobic interactions with nonpolar residues. Docking algorithms score different poses to estimate the binding affinity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic and realistic view of the ligand-protein complex. An MD simulation tracks the movements of all atoms in the system over time, allowing for the assessment of the stability of the predicted binding pose. It can reveal how water molecules mediate interactions and how the flexibility of both the ligand and the protein affects the binding. The results from MD simulations can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), providing a more accurate prediction of binding affinity than docking scores alone. Such studies could guide the chemical modification of the this compound scaffold to improve its potency and selectivity for a specific biological target.
Patent Landscape and Intellectual Property Surrounding 3 Cyclopentyloxy Propan 1 Amine and Its Derivatives
Analysis of Patented Synthetic Routes and Industrial Processes
The synthesis of 3-(Cyclopentyloxy)propan-1-amine is not explicitly detailed in a large volume of dedicated patents. However, the general synthetic strategies for producing cycloalkyl propanolamines are well-established in the patent literature, offering viable routes for the industrial-scale production of this compound.
A key patented approach for analogous structures involves a two-step process. The first step is the reaction of a cyclic alcohol with an epihalohydrin, followed by the reaction of the resulting epoxide with an amine. A European patent, for instance, describes a process for preparing cycloalkyl propanolamine (B44665) derivatives for medicinal use. This process involves reacting a cycloalkylmethanol with epichlorohydrin (B41342) in the presence of a base and a phase transfer catalyst to form a cycloalkyloxymethyl oxirane. This intermediate is then reacted with a primary amine to yield the desired cycloalkyl propanolamine. This methodology is adaptable for the synthesis of this compound by utilizing cyclopentanol (B49286) as the starting cyclic alcohol and ammonia (B1221849) or a protected amine as the amine source.
Another relevant area in the patent landscape is the synthesis of cyclopentyl ethers. For example, a Chinese patent discloses a method for producing cyclopentyl methyl ether by the etherification of cyclopentene (B43876) with methanol (B129727) over a strong acid cation exchange resin. google.com This highlights an alternative strategy where a cyclopentyl ether with a suitable functional group for conversion to an amine could be synthesized first.
The table below summarizes patented synthetic routes applicable to the synthesis of this compound and its derivatives.
| Patent/Reference Type | Synthetic Strategy | Key Reactants | Potential for Industrial Scale-Up |
| Process for preparing cycloalkyl propanolamines | Two-step synthesis via an epoxide intermediate | Cycloalkanols, Epihalohydrins, Amines | High, as it is a common industrial process for similar compounds. |
| Method for producing cyclopentyl methyl ether | Etherification of cyclopentene | Cyclopentene, Alcohols | High, particularly for producing the cyclopentyl ether moiety. google.com |
Examination of Patented Applications in Chemical and Materials Science Research
While direct patents for this compound in chemical and materials science are not abundant, the structural motifs of an ether linkage and a primary amine group suggest a range of potential applications that are well-documented in existing patents for analogous compounds.
A significant area of application is in the field of corrosion inhibitors . Numerous patents describe the use of organic molecules containing both ether and amine functionalities as effective corrosion inhibitors for various metals and alloys, particularly in industrial settings like oil and gas pipelines and cooling water systems. google.comresearchgate.net The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with metal surfaces, forming a protective film that inhibits corrosion. google.com Patents in this area often claim compositions containing a variety of amine-ether compounds, and this compound would logically fall within the scope of such claims due to its structural features. For instance, a US patent details a corrosion inhibitor composition that includes amine complex salts of carboxylic acids, highlighting the utility of amines in such formulations. google.com
Another patented application for structurally related compounds is as surface modifying agents . The amine group can be used to functionalize surfaces, imparting new properties or providing a reactive handle for further chemical transformations. google.com For example, patents describe the use of amine-functionalized polymers for creating high-density amine surfaces for various applications, including in biosensors and for the attachment of other molecules. google.com The cyclopentyl group in this compound could also influence the packing and hydrophobic/hydrophilic balance of such surface coatings.
Furthermore, derivatives of this compound could find use in the synthesis of more complex molecules in materials science . The primary amine group is a versatile functional group that can participate in a wide range of chemical reactions to create polymers, cross-linkers, and other functional materials. Patents exist for the use of functionalized amines in the creation of porous organic frameworks for applications such as carbon dioxide capture. google.comrsc.org
The table below outlines potential patented applications for this compound and its derivatives based on existing patents for similar compounds.
| Application Area | Relevant Patent Focus | Mechanism of Action/Functionality |
| Corrosion Inhibition | Compositions containing ether-amines for metal protection. google.comresearchgate.net | Adsorption onto metal surfaces via nitrogen and oxygen lone pairs, forming a protective film. google.com |
| Surface Modification | Functionalization of surfaces with amine groups. google.com | Covalent attachment or physisorption to surfaces to alter properties. google.com |
| Polymer and Materials Synthesis | Use of functionalized amines as monomers or cross-linkers. | The primary amine allows for polymerization and incorporation into larger material structures. |
| Gas Adsorption | Development of amine-functionalized porous materials. google.comrsc.org | Amine groups provide active sites for the chemisorption of gases like CO2. acs.org |
Strategies for Intellectual Property Development Based on Related Structures
Given the existing patent landscape, several strategies can be employed to develop new intellectual property around this compound and its derivatives.
Focus on Novel Derivatives and Formulations: While the core structure may be known, patent protection can be sought for novel derivatives with improved properties. This could include modifications to the cyclopentyl ring, the propyl chain, or the amine group to enhance performance in specific applications. For instance, creating oligomeric or polymeric derivatives could lead to new patents for materials with unique properties.
Application-Specific Claims: A key strategy is to focus on new and non-obvious applications. Even if the compound itself is not novel, its use in a specific context, such as a particular type of corrosion inhibitor formulation for a novel alloy or as a specific type of curing agent in a new polymer system, could be patentable. For example, a patent could claim a corrosion inhibitor composition comprising this compound in combination with other specific additives that demonstrate a synergistic effect.
Process Patents for Improved Synthesis: Developing a more efficient, cost-effective, or environmentally friendly synthesis process for this compound could also be a valuable form of intellectual property. This could involve the use of novel catalysts, alternative starting materials, or improved reaction conditions that offer significant advantages over existing methods.
Patenting in "White Space" Areas: A thorough analysis of the existing patent landscape can reveal "white spaces" – areas where there is little or no existing intellectual property. For this compound, this could be in highly specialized fields of materials science or in combination with emerging technologies where its unique combination of a moderately bulky cycloalkyl group and a reactive amine could be advantageous.
Q & A
Q. How can the synthesis of 3-(Cyclopentyloxy)propan-1-amine be optimized for higher yields in laboratory settings?
- Methodological Answer : Optimization involves selecting efficient reaction pathways and conditions. A two-step approach is recommended:
Cyclopentyloxy Group Introduction : Use nucleophilic substitution between cyclopentanol and a propan-1-amine derivative (e.g., 3-bromopropan-1-amine) under alkaline conditions (e.g., K₂CO₃ in DMF) .
Reductive Amination : Employ reductive alkylation with aldehydes or ketones using NaBH₄ or NaBH₃CN as reducing agents in methanol/THF (yields ~60–75%) .
- Critical Parameters : Reaction temperature (40–60°C), inert atmosphere (N₂/Ar), and stoichiometric excess of cyclopentanol (1.2–1.5 equiv). Continuous flow reactors can enhance scalability and reproducibility .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- ¹H/¹³C NMR : Identify characteristic signals (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; amine protons at δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (m/z ~157 for [M+H]⁺) .
- Purity Assessment :
- HPLC : Use a C18 column with UV detection (λ = 210–220 nm) and acetonitrile/water gradients .
Q. What are the solubility and storage recommendations for this compound?
- Methodological Answer :
- Solubility : Miscible in polar aprotic solvents (e.g., DCM, THF) and alcohols (e.g., methanol). Limited solubility in water (<1 mg/mL) .
- Storage : Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent oxidation and moisture absorption .
Advanced Research Questions
Q. How does the cyclopentyloxy group influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Mechanistic Insight : The cyclopentyloxy group enhances rigidity, improving binding affinity to hydrophobic pockets in proteins.
- Experimental Design :
Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with target receptors (e.g., GPCRs) .
Binding Assays : Perform competitive ELISA or SPR to quantify dissociation constants (Kd) .
Q. What strategies are effective for resolving enantiomers of this compound?
- Methodological Answer :
- Chiral Resolution :
Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (90:10) mobile phase .
Derivatization : Convert to diastereomers via reaction with (-)-menthol chloroformate, followed by silica-gel chromatography .
Q. How can researchers address contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Root-Cause Analysis :
Reagent Variability : Compare reducing agents (e.g., NaBH₄ vs. LiAlH₄) in reductive amination .
Catalytic Screening : Test Pd/C vs. Raney Ni in hydrogenation steps .
- Validation : Replicate protocols under controlled conditions (e.g., moisture-free, inert gas) and quantify impurities via LC-MS .
Q. What catalytic applications are feasible for this compound in asymmetric synthesis?
- Methodological Answer :
- Ligand Design : The amine group can coordinate metals (e.g., Cu, Pd) for catalysis.
- Case Study : Use as a ligand in Heck coupling (e.g., aryl halide alkynylation) with Pd(OAc)₂ (TOF up to 500 h⁻¹) .
Q. How does this compound degrade under thermal or pH stress, and how can stability be improved?
- Methodological Answer :
- Stability Studies :
Thermal Degradation : Heat at 60°C for 24 hrs; monitor via TLC/HPLC .
pH Stability : Incubate in buffers (pH 3–10) and quantify decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
